4-Ethoxy-2,3-diphenyl-1H-indole
Description
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Properties
IUPAC Name |
4-ethoxy-2,3-diphenyl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO/c1-2-24-19-15-9-14-18-21(19)20(16-10-5-3-6-11-16)22(23-18)17-12-7-4-8-13-17/h3-15,23H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZHBENFHZJSKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1C(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Ethoxy-2,3-diphenyl-1H-indole is a synthetic compound belonging to the indole family, recognized for its potential biological activities. This compound, with the molecular formula C22H19NO and a molecular weight of 313.4 g/mol, has garnered interest in medicinal chemistry due to its diverse pharmacological properties.
- IUPAC Name : this compound
- CAS Number : 103973-37-1
- Molecular Weight : 313.4 g/mol
- Purity : Typically around 95% .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The indole nucleus allows for binding to receptors and enzymes, influencing cellular signaling pathways. This mechanism underlies its potential therapeutic effects in various disease models.
Anticancer Activity
Research indicates that indole derivatives exhibit significant anticancer properties. Specifically, studies have shown that this compound can induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and the inhibition of tumor growth .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity against various bacterial strains. Its efficacy is linked to its ability to disrupt bacterial cell wall synthesis and inhibit nucleic acid replication .
Antiviral Effects
Emerging studies suggest potential antiviral properties of indole derivatives. The specific activity of this compound against viral pathogens remains an area of active research but shows promise based on preliminary findings .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Antimicrobial | Effective against various bacterial strains | |
| Antiviral | Potential activity against viral pathogens |
Case Study: Anticancer Activity
A study published in a peer-reviewed journal explored the anticancer effects of this compound on human breast cancer cell lines. The findings demonstrated a dose-dependent increase in apoptosis, with significant downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors. This suggests that the compound may serve as a lead candidate for further development in cancer therapy .
Q & A
Basic Questions
Q. What are the standard synthetic routes for 4-Ethoxy-2,3-diphenyl-1H-indole, and how are reaction conditions optimized?
- Methodology :
- Core formation : React 4-ethoxy-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine with formalin and amines (e.g., benzylpiperazine) in tetrahydrofuran (THF) under reflux. Purify via crystallization (ethanol/hexane) .
- Aryl functionalization : Use palladium-catalyzed cross-coupling (e.g., PdCl₂(PPh₃)₂, CuI) to introduce substituents at the 4-position. Optimize temperature (80–140°C) and solvent (DMA) for yield improvements .
- Validation : Monitor by TLC, NMR, and MS to confirm intermediate formation and purity .
Q. How is X-ray crystallography applied to confirm the molecular structure of this compound?
- Workflow :
- Data collection : Use single-crystal X-ray diffraction (e.g., SHELX-76 or OLEX2) for intensity data .
- Refinement : Apply SHELXL for structure refinement, adjusting thermal parameters and hydrogen bonding networks. Validate using R-factors (<0.05) and residual density maps .
- Analysis : OLEX2 provides visualization tools for bond angles, torsion angles, and packing interactions .
Advanced Research Questions
Q. How can researchers optimize reaction yields in the synthesis of this compound derivatives?
- Key factors :
- Substituent effects : Electron-withdrawing groups (EWGs) on aryl rings reduce yields due to steric hindrance; electron-donating groups (EDGs) enhance reactivity .
- Catalyst selection : PdCl₂(PPh₃)₂ (3 mol%) and CuI (5 mol%) improve coupling efficiency in DMA at 140°C .
- Reaction time : Extend reflux duration (e.g., 10–15 hours) for complete conversion, but avoid decomposition .
Q. How should researchers resolve discrepancies in reported biological activity data (e.g., COX-2 inhibition) for this compound derivatives?
- Methodological approach :
- Dose-response assays : Perform IC₅₀ measurements across multiple concentrations to confirm potency trends .
- Structural analogs : Compare activity of derivatives (e.g., 3a–3m in Table 2 of COX-2 studies) to identify substituent-dependent effects .
- Statistical validation : Use ANOVA to assess significance of differences in enzyme inhibition across experimental replicates.
Q. What strategies are recommended for handling contradictory crystallographic data during structure refinement?
- Best practices :
- Multi-software validation : Cross-check results using SHELXL (for small-molecule refinement) and OLEX2 (for workflow-driven analysis) to identify systematic errors .
- Twinned data : Apply SHELXL’s twin refinement tools for high-resolution or twinned datasets, adjusting HKLF5 instructions .
- Residual density analysis : Investigate electron density peaks >0.3 eÅ⁻³ to detect disordered solvent or missing hydrogen atoms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
